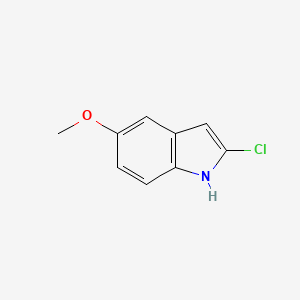

2-chloro-5-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUQGTBACPMUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442028 | |

| Record name | 2-chloro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-01-7 | |

| Record name | 2-chloro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Methoxy 1h Indole and Its Derivatives

General Synthetic Routes to Substituted Indoles

Several classical methods have been established for the construction of the indole (B1671886) nucleus. These routes offer versatility in accessing a wide range of substituted indoles by varying the starting materials.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. byjus.comnih.gov The reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone, under acidic conditions. byjus.comwikipedia.org

The mechanism proceeds through the protonation of the arylhydrazone, which then isomerizes to its enamine tautomer. This intermediate undergoes a crucial mdpi.commdpi.com-sigmatropic rearrangement, leading to the cleavage of the N-N bond. The resulting diimine intermediate rearomatizes, and subsequent intramolecular attack by the amino group forms an aminoindoline. The final indole product is formed through the elimination of ammonia (B1221849). byjus.comwikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used. byjus.com A significant advantage of this method is that the synthesis can often be performed in a single pot without isolating the intermediate arylhydrazone. byjus.com

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ |

Variants of the Fischer synthesis have been developed to expand its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to form N-arylhydrazones from aryl bromides and hydrazones, which then undergo the classical Fischer cyclization. wikipedia.org

Japp-Klingemann Reaction in Indole Synthesis

The Japp-Klingemann reaction is a valuable method for synthesizing the hydrazone precursors required for the Fischer indole synthesis. chemeurope.comwikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester to form a hydrazone. chemeurope.comwikipedia.org

The mechanism begins with the deprotonation of the β-keto-acid or ester. The resulting enolate anion then acts as a nucleophile, attacking the diazonium salt to form an azo compound. This intermediate subsequently undergoes hydrolysis and decarboxylation (in the case of a β-keto-acid) or deacylation (for a β-keto-ester) to yield the final hydrazone product. chemeurope.com These hydrazones can then be subjected to Fischer indole synthesis conditions to produce indole-2-carboxylic acids or esters. researchgate.net This two-step sequence, combining the Japp-Klingemann reaction with the Fischer synthesis, is a powerful strategy for preparing indoles with specific substitution patterns. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a formylation reaction that utilizes an electron-rich aromatic or heteroaromatic substrate, a substituted amide (commonly N,N-dimethylformamide, DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The reaction of DMF and POCl₃ generates a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org

In the context of indole synthesis, this reaction is typically used for the functionalization of a pre-formed indole ring rather than its initial construction. For electron-rich indoles, the reaction proceeds as an electrophilic aromatic substitution, predominantly at the C3 position, to yield an indole-3-carboxaldehyde. ijpcbs.com This aldehyde can then serve as a versatile intermediate for further synthetic transformations. The reaction is valued for being an efficient, mild, and economical method for introducing a formyl group. ijpcbs.com

Specific Synthetic Strategies for 2-Chloro-5-methoxy-1H-indole and Precursors

The synthesis of 2-chloro-5-methoxy-1H-indole can be approached by constructing the 5-methoxyindole (B15748) core followed by selective chlorination, or by incorporating the chloro-substituent during the ring formation.

Alkylation and Carboxylation Reactions

Alkylation and carboxylation reactions are fundamental for modifying the indole nucleus, including the 5-methoxyindole scaffold. Direct C2-H alkylation of indoles can be achieved through photochemical methods. For example, a light-driven, metal-free protocol allows for the alkylation of indoles with α-iodosulfones, driven by the photochemical activity of halogen-bonded complexes. beilstein-journals.org

Carboxylation of the indole ring, particularly to form precursors like 5-methoxyindole-2-carboxylic acid, is a key step. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. researchgate.net A process has been developed for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters starting from malonates, which involves an optimized Japp-Klingemann rearrangement followed by a Fischer indole synthesis. researchgate.net This highlights the importance of carboxylation in building functionalized indole precursors.

| Reaction Type | Description | Relevance to Target Synthesis |

| Alkylation | Introduction of an alkyl group onto the indole ring, often at the C2 position. beilstein-journals.org | Can be used to introduce various substituents on the 5-methoxyindole core. |

| Carboxylation | Introduction of a carboxylic acid or ester group, typically at the C2 position. | Creates key precursors like 5-methoxyindole-2-carboxylic acid for further derivatization. mdpi.comresearchgate.net |

Derivatization from 5-Methoxyindole

Starting with the readily available 5-methoxyindole, various derivatization reactions can be performed to install the chloro-substituent at the 2-position. Direct chlorination of the indole ring is a plausible route. The reaction of indole moieties with chlorinating agents like hypochlorous acid can lead to the formation of chlorinated intermediates. rsc.org The use of N-chlorosuccinimide is another common method for the chlorination of indoles. researchgate.net

An alternative strategy involves the synthesis of 5-methoxy-2-oxindole, which can then be converted to the target compound. One reported synthesis of 5-methoxyindole involves the chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbon tetrachloride in acetonitrile (B52724). The resulting chlorinated intermediate is then subjected to catalytic reduction to furnish the 5-methoxyindole. chemicalbook.com This suggests a pathway where a chloro-intermediate is formed and could potentially be isolated or further manipulated to yield 2-chloro-5-methoxy-1H-indole.

Amination and Reduction Pathways

Amination and reduction sequences offer a powerful strategy for the formation of the indole nucleus. One such pathway involves the intramolecular C-H amination of N-Ts-2-alkenylanilines. This can be achieved under metal-free conditions using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org The proposed mechanism involves a single electron transfer (SET) to generate a radical cation, leading to cyclization. acs.org

Another relevant approach is the reductive cyclization of a suitably substituted nitro compound. For the synthesis of 2-chloro-5-methoxy-1H-indole, a hypothetical precursor could be a β-nitrostyrene derivative. The palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate is a known method for producing 2-substituted indoles. This reaction proceeds by reducing the nitro group, which then participates in the cyclization to form the indole ring.

The key steps in these pathways typically involve:

Formation of a nitrogen-carbon bond to close the five-membered ring.

A reduction step, often of a nitro or azide (B81097) group, to form the key amine functionality for cyclization.

An aromatization step to yield the final stable indole ring system.

Table 1: Comparison of Amination and Reduction Strategies for Indole Synthesis

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Metal-Free C-H Amination | N-Ts-2-alkenylanilines, DDQ (oxidant) | Metal-free | Avoids transition-metal catalysts, operationally simple. acs.org |

| Reductive Cyclization | β-Nitrostyrenes, Phenyl formate, Pd-catalyst | Catalytic | Utilizes readily available nitro compounds. |

| Electrochemical C-H Amination | 2-Vinylanilines, Iodine (mediator) | Metal-free, electrochemical | Switchable synthesis for indoles or indolines. organic-chemistry.org |

Multi-step Cyclization Procedures

The Fischer indole synthesis remains one of the most classical and widely used multi-step methods for preparing substituted indoles. thermofisher.comwikipedia.org Discovered in 1883, this reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement to form the indole. wikipedia.orgjk-sci.com

For the specific synthesis of 2-chloro-5-methoxy-1H-indole, the Fischer synthesis would proceed as follows:

Step 1: Hydrazone Formation: Reaction of 4-methoxyphenylhydrazine with a chloro-substituted carbonyl compound, such as chloroacetaldehyde (B151913) or an α-chloro ketone.

Step 2: Acid-Catalyzed Rearrangement: The resulting hydrazone is treated with a Brønsted or Lewis acid (e.g., HCl, ZnCl₂, polyphosphoric acid) to induce the key thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.org

Step 3: Cyclization and Aromatization: The intermediate diimine undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole product. jk-sci.com

The regiochemical outcome is predetermined by the substitution pattern of the starting materials, making this a reliable method for isomeric control. thermofisher.com Modern variations include multi-component, two-step syntheses where an Ugi-tetrazole reaction is followed by an acidic ring closure, allowing for the rapid assembly of diverse indole structures. nih.gov This approach is scalable and often allows for product isolation by simple precipitation, avoiding the need for column chromatography. nih.gov

Table 2: Key Parameters in Fischer Indole Synthesis

| Parameter | Description | Examples | Significance |

|---|---|---|---|

| Hydrazine (B178648) | Determines the substitution on the benzene (B151609) ring of the indole. | 4-Methoxyphenylhydrazine | Ensures the 5-methoxy substitution pattern. |

| Carbonyl Compound | Determines the substitution at the C2 and C3 positions. | Chloroacetaldehyde | Introduces the chloro-substituent at the C2 position. |

| Acid Catalyst | Promotes hydrazone isomerization and cyclization. | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃). wikipedia.org | The choice of acid and solvent can affect reaction rates and yields. acs.org |

Process Optimization and Green Chemistry Considerations in Synthesis

In recent years, significant efforts have been directed toward developing more sustainable and environmentally friendly methods for indole synthesis, in line with the principles of green chemistry. researchgate.net This includes minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

Key green chemistry considerations applied to indole synthesis include:

Use of Benign Solvents: Replacing traditional organic solvents (e.g., toluene (B28343), DMF) with greener alternatives like water or ethanol (B145695). rsc.orgrsc.org

Catalyst Choice: Developing metal-free catalytic systems or using highly efficient and recyclable catalysts to reduce metal waste. rsc.org

Atom Economy: Employing multi-component reactions where most of the atoms from the reactants are incorporated into the final product. rsc.org

Energy Efficiency: Utilizing methods like mechanochemistry or microwave irradiation to reduce reaction times and energy consumption. rsc.org

Catalyst-Free Methodologies

Several synthetic routes to indoles have been developed that proceed without the need for a metal catalyst, which is a significant advancement in green chemistry. chim.it One approach involves a base-promoted intramolecular cyclization of ortho-alkynyl-N,N-dialkylarylanilines, where a catalytic amount of potassium tert-butoxide (t-BuOK) in DMSO is sufficient to promote the reaction. chim.it

Multi-component reactions (MCRs) are particularly well-suited for catalyst-free synthesis. An innovative two-step synthesis of indole-2-carboxamides involves an Ugi four-component reaction followed by an acid-catalyzed cyclization in ethanol. rsc.org This method is highly sustainable due to its mild reaction conditions and the use of a benign solvent without any metal catalyst. rsc.org Such catalyst-free approaches not only reduce the environmental impact but also simplify product purification by eliminating catalyst residues.

Solvent System Optimization

The choice of solvent is a critical parameter in process optimization and can dramatically influence reaction outcomes, including yield and regioselectivity. In traditional Fischer indole synthesis, organic solvents like toluene or xylene are common, but greener alternatives are actively being sought. rsc.org For instance, SO₃H-functionalized ionic liquids have been used as catalysts for the Fischer synthesis in water, allowing the product to be separated by simple filtration and the aqueous catalyst phase to be recycled. rsc.org

Solvent choice can also be a powerful tool for controlling isomeric outcomes. In a copper-catalyzed arylation of indoles, switching the solvent from toluene to tetrahydrofuran (B95107) (THF) completely changes the regioselectivity. rsc.org In toluene, a domino process occurs leading to C2-arylation, while the coordinating ability of THF binds the acid generated in the reaction, inhibiting a key migration step and resulting in exclusive C3-arylation. rsc.org This demonstrates how optimizing the solvent system can provide precise control over the synthesis of specific isomers.

Regioselective Synthesis and Isomeric Control

Achieving high regioselectivity is paramount in the synthesis of di-substituted indoles like 2-chloro-5-methoxy-1H-indole to avoid the formation of unwanted isomers and complex purification steps. Isomeric control can be achieved either by using precursors with a pre-defined substitution pattern or by the regioselective functionalization of an existing indole core.

The Fischer indole synthesis provides excellent regiocontrol based on the starting materials. thermofisher.com The use of 4-methoxyphenylhydrazine ensures that the methoxy (B1213986) group is locked into the 5-position of the final indole product. The subsequent choice of an α-chloro aldehyde or ketone directs the formation of the 2-chloro substituent. Computational studies have shown that electronic effects from substituents on the phenylhydrazine ring can destabilize alternative reaction pathways, favoring the formation of a single regioisomer. acs.orgsemanticscholar.org

Alternatively, direct C-H functionalization offers a route to introduce substituents onto a pre-formed indole ring. For the synthesis of the target compound, this would involve the regioselective chlorination of 5-methoxy-1H-indole. A copper-catalyzed method has been developed for the C2–H chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org This reaction proceeds with high regioselectivity for the C2 position, providing a direct and efficient method for installing the chloro group at the desired location. The ability to control site selectivity through the choice of catalyst or solvent is a key goal in modern synthetic chemistry. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| 2-chloro-5-methoxy-1H-indole | 2-chloro-5-methoxy-1H-indole |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | 2,3-dichloro-5,6-dicyanocyclohexa-2,5-diene-1,4-dione |

| Phenyl formate | Phenyl formate |

| 4-methoxyphenylhydrazine | (4-methoxyphenyl)hydrazine |

| Chloroacetaldehyde | 2-chloroacetaldehyde |

| Polyphosphoric acid | Polyphosphoric acid |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |

| Dimethyl sulfoxide (B87167) (DMSO) | Dimethyl sulfoxide |

| Tetrahydrofuran (THF) | Oxolane |

| para-toluenesulfonyl chloride (TsCl) | 4-methylbenzene-1-sulfonyl chloride |

Advanced Characterization and Structural Elucidation Studies

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction structure for 2-chloro-5-methoxy-1H-indole has not been reported in the scientific literature. Crystallographic studies have been performed on numerous other substituted indoles, confirming their molecular structures and revealing details about their packing in the solid state mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties. While no polymorphism studies exist for 2-chloro-5-methoxy-1H-indole itself, extensive research on the related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provides valuable insight into this phenomenon within the indole (B1671886) family mdpi.comnih.govsemanticscholar.org.

A recent study identified and characterized a new polymorph of MI2CA, designated as polymorph 2, which crystallizes in the monoclinic P2₁/c space group. This is distinct from the previously reported polymorph 1, which crystallizes in the C2/c space group mdpi.com.

The primary distinction between the two polymorphs lies in their intermolecular hydrogen bonding patterns. In polymorph 2, molecules form cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups. In contrast, polymorph 1 exhibits a different arrangement mdpi.com. Furthermore, the N-H group of the indole ring acts as a hydrogen bond donor in both forms. However, the acceptor atom differs: in polymorph 2, the acceptor is the oxygen atom of the methoxy (B1213986) group, whereas in polymorph 1, it is the oxygen of the carboxylic group mdpi.comnih.gov. These variations in non-covalent interactions lead to different crystal packing and, consequently, distinct physical properties, which can be differentiated using techniques like IR spectroscopy mdpi.com.

Table 1: Crystallographic Data for Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.43(8) |

| Z | 4 |

Hydrogen Bonding Networks in Solid State

In the solid state, the crystal packing of indole derivatives is significantly influenced by hydrogen bonding, which plays a crucial role in determining the supramolecular architecture. For 2-chloro-5-methoxy-1H-indole, the primary hydrogen bond donor is the indole N-H group. The potential hydrogen bond acceptors within the molecule and in neighboring molecules include the nitrogen atom of the indole ring, the oxygen atom of the methoxy group, and the chlorine atom.

The N-H group of the indole ring is a potent hydrogen bond donor and is frequently observed to form N-H···O, N-H···N, and even weaker N-H···π interactions in the crystal structures of related compounds. nih.govacs.org In the case of 2-chloro-5-methoxy-1H-indole, intermolecular N-H···O hydrogen bonds with the oxygen atom of the methoxy group of an adjacent molecule are highly probable. This type of interaction is a dominant feature in the crystal packing of many methoxy-substituted indole derivatives.

The interplay of these various hydrogen bonding interactions, along with other intermolecular forces such as π-π stacking of the indole rings, dictates the final three-dimensional arrangement of the molecules in the solid state. The specific hydrogen bonding network adopted by 2-chloro-5-methoxy-1H-indole would be definitively determined by single-crystal X-ray diffraction studies.

| Donor | Acceptor | Type of Interaction | Expected Motif |

|---|---|---|---|

| N-H (Indole) | O (Methoxy) | Intermolecular | Chains or dimers |

| N-H (Indole) | N (Indole) | Intermolecular | Chains or dimers |

| N-H (Indole) | Cl (Chloro) | Intermolecular | Chains or sheets |

| C-H (Aromatic) | O (Methoxy) | Weak Intermolecular | Network stabilization |

| C-H (Aromatic) | Cl (Chloro) | Weak Intermolecular | Network stabilization |

Chromatographic Techniques for Separation and Characterization (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a principal technique for the separation, purification, and quantitative analysis of indole derivatives. For a compound such as 2-chloro-5-methoxy-1H-indole, reversed-phase HPLC (RP-HPLC) would be the most common and effective method.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, would be employed. The separation is achieved by eluting the sample with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of the analyte on the column is influenced by its hydrophobicity; more nonpolar compounds are retained longer.

The separation of indole derivatives can be optimized by adjusting the composition of the mobile phase, its pH, and the column temperature. For ionizable compounds like indoles, controlling the pH of the mobile phase is crucial to ensure reproducible retention times and good peak shapes. nih.gov The use of a buffer, such as phosphate (B84403) or formate (B1220265), can help maintain a constant pH. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate mixtures of compounds with a wide range of polarities.

Detection of 2-chloro-5-methoxy-1H-indole can be readily achieved using a UV-Vis detector, as the indole ring system possesses a strong chromophore that absorbs UV light, typically in the range of 260-290 nm. For more sensitive and selective detection, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS), which also provides valuable information about the molecular weight and structure of the compound. nih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Buffer | Formic acid, ammonium (B1175870) formate, or phosphate buffer |

| Detection | UV-Vis (260-290 nm), Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring is a π-excessive heterocycle, rendering it highly susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.inwikipedia.org The pyrrole (B145914) moiety of the indole is significantly more electron-rich than the benzene (B151609) portion, directing electrophilic attacks primarily to the five-membered ring. bhu.ac.in The most favorable position for electrophilic attack on an unsubstituted indole is the C-3 position, as the resulting cationic intermediate (the sigma complex) can be stabilized by resonance without disrupting the aromaticity of the benzene ring. bhu.ac.in

| Reaction | Reagents | Major Product | Reference Principle |

|---|---|---|---|

| Nitration | Benzoyl nitrate (B79036) or Ethyl nitrate | 2-chloro-5-methoxy-3-nitro-1H-indole | bhu.ac.in |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 3-bromo-2-chloro-5-methoxy-1H-indole or 2,3-dichloro-5-methoxy-1H-indole | nih.gov |

| Friedel-Crafts Acylation | Acetyl chloride, Et₂AlCl | (2-chloro-5-methoxy-1H-indol-3-yl)(ethan-1-one) | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-chloro-5-methoxy-1H-indole-3-carbaldehyde | nii.ac.jp |

Nucleophilic Substitution Reactions

The C-2 position of the indole ring, bearing a chloro group, is a prime site for nucleophilic substitution reactions. While the indole ring itself is electron-rich, the presence of a good leaving group like chloride at the C-2 position allows for substitution, particularly through transition-metal-catalyzed cross-coupling reactions. Furthermore, activation of the indole nucleus, for instance by N-alkoxy substitution, can render the C-2 position sufficiently electrophilic to react directly with nucleophiles. nii.ac.jpsemanticscholar.org Research on related 1-methoxyindole (B1630564) derivatives has shown that they are versatile substrates for nucleophilic substitution at the C-2 position. nii.ac.jpsemanticscholar.org

Modern synthetic methods heavily rely on palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds at the C-2 position.

| Reaction Type | Nucleophile/Reagent | Typical Product Class | Reference Principle |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-5-methoxy-1H-indoles | researchgate.net |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst | N,N-dialkyl-5-methoxy-1H-indol-2-amine | google.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 5-methoxy-2-(alkynyl)-1H-indoles | nih.gov |

| Direct SNAr (activated) | Piperidine, NaH | 5-methoxy-2-(piperidin-1-yl)-1H-indole | nii.ac.jp |

Oxidation and Reduction Chemistry

The indole nucleus can undergo both oxidation and reduction, targeting different parts of the molecule. The electron-rich C2-C3 double bond is particularly susceptible to oxidation.

Oxidation: A well-known oxidative pathway for indoles is the Witkop oxidation, which involves the cleavage of the 2,3-double bond. thieme-connect.com This reaction, often mediated by reagents like N-bromosuccinimide in aqueous solution or through photo-oxidation, converts the indole ring into an ortho-amidoacetophenone derivative. For 2-chloro-5-methoxy-1H-indole, this would likely yield a derivative of 2-amino-5-methoxyphenyl ethanone. Stronger oxidizing agents can lead to degradation and polymerization of the indole ring.

Reduction: The indole ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂, Pd/C) typically reduces the pyrrole ring to afford an indoline (B122111). In the case of 2-chloro-5-methoxy-1H-indole, this would yield 2-chloro-5-methoxyindoline. Another important reduction pathway is reductive dehalogenation, where the C-Cl bond is cleaved to yield the parent 5-methoxy-1H-indole. This can be achieved with various reducing agents, including catalytic hydrogenation under specific conditions or using metal-based reducing systems.

| Transformation | Typical Reagents | Product | Reference Principle |

|---|---|---|---|

| Oxidative Cleavage | O₂, Methylene Blue, visible light | 2-acylamino-5-methoxy-phenyl derivative | thieme-connect.com |

| Pyrrole Ring Reduction | H₂, Pd/C | 2-chloro-5-methoxyindoline | quizlet.com |

| Reductive Dehalogenation | H₂, Pd/C, base or other reducing systems | 5-methoxy-1H-indole | quizlet.com |

Reaction with Other Heterocyclic Systems

The versatile reactivity of 2-chloro-5-methoxy-1H-indole makes it an excellent partner for constructing more complex hybrid molecules containing multiple heterocyclic systems.

Indole-pyrimidine hybrids can be synthesized by leveraging either the nucleophilic character of the indole ring or the reactivity of the C-2 chloro group. One common approach is the palladium-catalyzed Suzuki coupling between 2-chloro-5-methoxy-1H-indole and a pyrimidinylboronic acid. researchgate.net Alternatively, the indole nitrogen or C-3 position can act as a nucleophile, attacking an electrophilic pyrimidine, such as a halopyrimidine, to form a C-N or C-C bond, respectively.

Squaric acid and its derivatives are highly electrophilic four-membered ring systems that readily react with nucleophiles. The electron-rich 2-chloro-5-methoxy-1H-indole, acting as a nucleophile from its C-3 position, can attack a derivative like diethyl squarate. This reaction typically proceeds as a condensation, where the indole displaces one of the ethoxy groups to form a 3-(cyclobutene-dione)-substituted indole, a key intermediate for various dyes and functional materials.

The fusion of indole and quinoline (B57606) rings creates scaffolds with significant biological activity. nih.gov Several synthetic strategies can be employed to form indole-quinoline hybrids using 2-chloro-5-methoxy-1H-indole as a starting material. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can link the C-2 position of the indole to a suitably functionalized quinoline. Another powerful method is the Friedländer annulation, where a derivative of the indole (e.g., a 3-acyl-2-aminoindole, formed via manipulation of the chloro group) could condense with a ketone to build the quinoline ring directly onto the indole frame. A documented synthesis of an indolo[2,3-b]quinoline involved the cyclization of an aniline (B41778) derivative with a methoxyindole, highlighting a pathway for creating these fused systems. nih.gov

Indazole-Sulfonamide Hybrid Formation

The synthesis of hybrid molecules combining indazole and sulfonamide moieties is a strategy employed in medicinal chemistry to develop compounds with enhanced biological potential. mdpi.com While direct hybrid formation starting from 2-chloro-5-methoxy-1H-indole is not extensively detailed, related syntheses illustrate the general chemical principles.

One documented approach involves the reaction of 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride. mdpi.com In this process, 5-nitroindazole is first treated with sodium hydride in dry N,N-dimethylformamide (DMF) to form the corresponding sodium salt. mdpi.com This intermediate is then reacted with 2-chloro-5-methoxybenzene-1-sulfonyl chloride to yield 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole. mdpi.comrawdatalibrary.net Subsequent reduction of the nitro group affords the corresponding amine, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine. mdpi.com This synthesis produces a molecule containing the key "2-chloro-5-methoxyphenyl" structural unit, highlighting a viable pathway for incorporating this fragment into a larger sulfonamide structure.

Table 1: Synthesis of an Indazole-Sulfonamide Compound

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 5-nitroindazole | NaH, dry DMF, 0 °C | Sodium salt of 5-nitro-1H-indazole | mdpi.com |

| 2 | Sodium salt of 5-nitro-1H-indazole, 2-chloro-5-methoxybenzene-1-sulfonyl chloride | Room temperature, 6 h | 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | mdpi.comrawdatalibrary.net |

Indole-Chalcone Hybrid Formation

Indole-chalcone hybrids are a significant class of compounds known for their broad spectrum of biological activities. preprints.org Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde. researchgate.netnih.gov

To synthesize an indole-chalcone hybrid from 2-chloro-5-methoxy-1H-indole, a two-step process is generally required:

Acylation: The indole ring must first be acylated to introduce the necessary ketone functionality. A Friedel-Crafts acylation at the C3 position of 2-chloro-5-methoxy-1H-indole with acetyl chloride or acetic anhydride (B1165640) would yield the key intermediate, 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethan-1-one. The C3 position is the preferred site for such electrophilic substitutions due to the electronic properties of the indole ring.

Condensation: The resulting 3-acetylindole (B1664109) derivative is then condensed with a variety of substituted aromatic or heteroaromatic aldehydes in the presence of a base (e.g., KOH or NaOH) in a suitable solvent like ethanol (B145695). researchgate.netnih.gov This reaction proceeds to form the α,β-unsaturated ketone system characteristic of chalcones.

This molecular hybridization approach allows for the combination of the indole scaffold with the versatile chalcone (B49325) framework, creating a library of compounds for biological screening. nih.gov

Table 2: General Pathway for Indole-Chalcone Hybrid Synthesis

| Step | Reaction Type | Starting Material | Key Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-chloro-5-methoxy-1H-indole | 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethan-1-one |

Indole-Oxadiazole and Indole-Triazole Conjugates

The conjugation of indole with five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles is a common strategy for developing new therapeutic agents. mdpi.com The synthesis of these conjugates typically begins with the preparation of an indole carbohydrazide (B1668358) intermediate.

The synthetic pathway starting from 2-chloro-5-methoxy-1H-indole would involve the following key steps:

Carboxylation/Esterification: The indole C3 position is functionalized to introduce a carboxylic acid or ester group. This can be achieved through various methods, such as reaction with ethyl chloroformate.

Hydrazide Formation: The resulting ester, for instance, ethyl 2-chloro-5-methoxy-1H-indole-3-carboxylate, is then treated with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to produce 2-chloro-5-methoxy-1H-indole-3-carbohydrazide. mdpi.comacs.org

Ring Formation (Triazole): The carbohydrazide is reacted with an isothiocyanate derivative to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide in the presence of a base (e.g., aqueous KOH) yields the corresponding 1,2,4-triazolethione ring system attached to the indole core. acs.org

Ring Formation (Oxadiazole): Alternatively, the carbohydrazide can be treated with carbon disulfide in a basic medium, followed by cyclization with hydrazine, to form the oxadiazole ring.

This modular synthesis allows for the introduction of diverse substituents on the triazole or oxadiazole ring, facilitating the exploration of structure-activity relationships. mdpi.com

Functionalization of the Indole Ring System

Common functionalization reactions include:

N-Alkylation/N-Arylation: The indole nitrogen can be readily deprotonated by a base (e.g., NaH) and subsequently reacted with various alkyl or aryl halides to introduce substituents on the nitrogen atom.

Electrophilic Substitution at C3: The C3 position is the most nucleophilic carbon and is the primary site for electrophilic attack. nih.gov Important reactions include:

Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and DMF introduces a formyl group (-CHO) at the C3 position.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of acetic acid introduces an aminomethyl group at C3.

Friedel-Crafts Acylation: As mentioned previously, reaction with acyl halides or anhydrides in the presence of a Lewis acid introduces an acyl group at the C3 position.

These functionalization reactions provide access to a multitude of substituted indole derivatives that serve as precursors for more complex molecules. tandfonline.commdpi.com

Investigations into Regioselectivity and Reaction Mechanisms

The regioselectivity of reactions involving the indole nucleus is a well-studied aspect of its chemistry. For 2-chloro-5-methoxy-1H-indole, the regiochemical outcome of most reactions is highly predictable.

Electrophilic Substitution: The mechanism of electrophilic substitution on indoles involves the attack of an electrophile on the electron-rich pyrrole ring to form a cationic intermediate, often called a Wheland intermediate. Attack at the C3 position results in an intermediate where the positive charge is adjacent to the nitrogen atom and can be stabilized by its lone pair of electrons without disrupting the aromaticity of the benzene ring. This makes C3 the kinetically and thermodynamically favored position for substitution. nih.gov In the case of 2-chloro-5-methoxy-1H-indole, the presence of the chloro group at C2 sterically and electronically disfavors attack at that position, further cementing the C3 selectivity.

Metal-Catalyzed C-H Functionalization: While traditional electrophilic substitution is C3-selective, modern metal-catalyzed C-H activation reactions have enabled functionalization at other positions. nih.gov For instance, palladium-catalyzed C-H alkenylation of N-protected indoles is typically C3-selective. However, the regioselectivity can be switched to the C2 position through the use of specific ligands, such as sulfoxide-oxazoline (SOHP) ligands, which alter the regioselectivity-determining step of the catalytic cycle. nih.gov For 2-chloro-5-methoxy-1H-indole, direct C-H functionalization at C2 is not feasible due to the existing substituent. However, functionalization at other positions on the benzene ring (C4, C6, C7) can be achieved using directing groups on the indole nitrogen, which coordinate to the metal catalyst and guide the reaction to a specific C-H bond. nih.govacs.org

Understanding these mechanisms and regiochemical preferences is crucial for the rational design of synthetic routes to specifically substituted indole derivatives.

Research Applications As a Chemical Scaffold and Precursor

Design and Synthesis of Novel Indole-Based Scaffolds for Drug Discovery

No specific studies detailing the use of 2-chloro-5-methoxy-1H-indole as a primary scaffold for the design and synthesis of new chemical entities for drug discovery were identified.

Structure-Activity Relationship (SAR) Studies in Derivative Design

No dedicated SAR studies originating from the 2-chloro-5-methoxy-1H-indole core have been published. Research on related methoxy-indoles and chloro-indoles exists, but this information falls outside the strict scope of this article.

Role as an Intermediate in the Synthesis of Bioactive Compounds

The literature reviewed does not specify 2-chloro-5-methoxy-1H-indole as a key intermediate in the synthetic pathways of established or novel bioactive compounds.

Applications in Material Science Research

There is no available research indicating the application or investigation of 2-chloro-5-methoxy-1H-indole in the field of material science.

Investigational Biological Activities and Mechanistic Studies Excluding Clinical Human Trials and Safety

Antimicrobial Research (In vitro and Preclinical Models)

The indole (B1671886) nucleus is a prominent scaffold in compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. Research into derivatives of 2-chloro-5-methoxy-1H-indole has revealed potential efficacy against various bacterial and fungal pathogens.

Derivatives of the indole scaffold have demonstrated notable activity against challenging bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria.

Activity against MRSA : Studies on indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antibacterial effects. Specifically, an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2c) demonstrated excellent activity against MRSA, proving more effective than the standard antibiotic ciprofloxacin (B1669076) in in vitro tests nih.gov. The presence of a chloro substituent on the phenyl group of these derivatives was noted as beneficial for their activity nih.gov. Further research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also reported high activity against MRSA, with some compounds showing a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL mdpi.com.

Activity against Mycobacteria : The antimycobacterial potential of indole derivatives has been investigated using Mycobacterium smegmatis, a common surrogate for the pathogenic Mycobacterium tuberculosis. A 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole derivative demonstrated a low MIC of 3.9 µg/mL against M. smegmatis mdpi.com.

General Antibacterial Activity : Other related structures have also been evaluated. A series of novel 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- nih.govacs.orgnih.govoxadiazoles were synthesized and tested against several bacteria. One derivative, compound 4b, exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with MIC values ranging from 22.4 to 30.0 µg/mL nih.gov. The addition of pharmacophores like chloro substituents has been suggested to increase antimicrobial activity due to their lipophilic properties turkjps.org.

The antifungal properties of indole derivatives have been explored against various fungal species, including human pathogens like Candida species and plant pathogens.

Activity against Candida species : Indole-based compounds have shown promising results against Candida albicans and Candida krusei. Indole-triazole derivatives, in particular, exhibited excellent antifungal activity against these species, with some compounds demonstrating low MIC values nih.gov. Similarly, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed potent activity against C. albicans, with MIC values as low as 3.9 µg/mL mdpi.com. The presence of chloro and bromo atoms on the core structure has been observed to increase antifungal activity turkjps.org.

Activity against Phytopathogenic Fungi : In the context of agricultural applications, derivatives of 2-chloromethyl-1H-benzimidazole were evaluated against five plant-pathogenic fungi. One derivative, compound 5b, showed remarkable antifungal properties against Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, and Fusarium solani, with IC50 values ranging from 11.38 to 57.71 μg/mL nih.govresearchgate.net. Another compound, 4m, also displayed strong growth inhibition against several of these fungi nih.govresearchgate.net. Structure-activity relationship analysis suggested that the introduction of a chlorine atom on the para-position of the benzene (B151609) ring helped to increase activity nih.govresearchgate.net.

Anticancer Research (In vitro Cytotoxicity and Cellular Mechanisms)

Indole derivatives are a significant class of compounds investigated for their anticancer properties. Research has focused on their ability to inhibit cancer cell growth, modulate the cell cycle, and induce programmed cell death (apoptosis).

Numerous derivatives incorporating the chloro- and methoxy-substituted indole scaffold have been synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines.

A derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), exhibited potent and selective cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively nih.govacs.org. Another study focused on a series of (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides, which showed strong antiproliferative activity against lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cell lines nih.govtandfonline.com. The most active compound in this series, 5f, had a mean GI50 (50% growth inhibition) value of 29 nM across the tested cell lines nih.govtandfonline.com.

Furthermore, indole-based arylsulfonylhydrazides have been evaluated against breast cancer cell lines. Compound 5f, which features a 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide structure, demonstrated significant inhibition of both MCF-7 and MDA-MB-468 cells, with IC50 values of 13.2 µM and 8.2 µM, respectively nih.gov.

| Compound Class | Cell Line(s) | Potency (IC50/GI50) | Reference |

| Indolo[2,3-b]quinoline | HCT116 (Colon), Caco-2 (Colon) | 0.35 µM, 0.54 µM | nih.govacs.org |

| Indole-2-carboxamide | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreas), HT-29 (Colon) | 29 nM (mean) | nih.govtandfonline.com |

| Indole-based 1,3,4-oxadiazole | HCT116 (Colon), A549 (Lung), A375 (Melanoma) | 6.43 µM, 9.62 µM, 8.07 µM | mdpi.com |

| Indole-based Sulfonohydrazide | MCF-7 (Breast), MDA-MB-468 (Breast) | 13.2 µM, 8.2 µM | nih.gov |

A common mechanism by which anticancer agents exert their effects is through the disruption of the cell cycle, preventing cancer cells from dividing. Several indole derivatives have been shown to induce cell cycle arrest, often at the G2/M checkpoint.

The indolo[2,3-b]quinoline derivative, compound 49, was found to block the colorectal cancer cell cycle in the G2/M phase nih.gov. Similarly, a study on other indole derivatives demonstrated their ability to distort the dynamics of the intracellular tubulin-microtubule system, which implicitly blocks the cell cycle at the G2/M phase nih.gov. Research on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives also confirmed that the most active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells nih.gov. This arrest at the G2/M transition is a critical point of regulation and a key target for cancer therapy nih.gov.

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Investigational studies have shown that derivatives of 2-chloro-5-methoxy-1H-indole can trigger apoptosis in cancer cells through various mechanistic pathways.

Detailed mechanistic studies on (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides revealed their ability to act as potent apoptosis inducers. The most effective compounds, 5f and 5g, were found to be caspase-3 activators, increasing the levels of this key executioner caspase by approximately eightfold in Panc-1 pancreatic cancer cells compared to untreated controls nih.govtandfonline.com. Their pro-apoptotic activity was further confirmed by the observed increase in the levels of caspase-8 and the pro-apoptotic protein Bax, alongside a decrease in the level of the anti-apoptotic protein Bcl-2 nih.govtandfonline.com.

The indolo[2,3-b]quinoline compound 49 was also reported to induce cell apoptosis, with evidence pointing towards the involvement of the mitochondrial pathway nih.gov. Another related compound, 5-methoxyflavanone, was shown to increase the cleavage of caspase-2 and -7, leading to the induction of apoptosis in HCT116 colon cancer cells nih.gov. This body of research indicates that indole derivatives can activate intrinsic and extrinsic apoptotic pathways, making them promising candidates for further anticancer drug development.

Reactive Oxygen Species (ROS) Generation Studies

Direct studies detailing the capacity of 2-chloro-5-methoxy-1H-indole to generate Reactive Oxygen Species (ROS) are not prominent in the available scientific literature. However, the broader class of indole derivatives has been implicated in processes that can influence cellular oxidative states. ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are by-products of normal aerobic metabolism and play roles in cell signaling. nih.gov An imbalance in ROS production and the cell's ability to detoxify them leads to oxidative stress, a condition linked to various pathologies. nih.gov

Research into more complex indole-containing structures has explored their effects on ROS. For instance, studies on certain antiproliferative indole-2-carboxamide derivatives have included assessments of reactive oxygen species production as part of their mechanism of action. nih.gov These investigations suggest that the indole nucleus can be a scaffold for compounds that modulate cellular redox environments, although the specific impact of a 2-chloro-5-methoxy substitution pattern on this activity remains to be fully elucidated.

Modulation of Specific Signaling Pathways (e.g., PI3K/AKT/mTOR)

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism. nih.govaging-us.com Dysregulation of this pathway is a hallmark of many diseases, making its components attractive therapeutic targets. nih.govmdpi.com

While specific data on 2-chloro-5-methoxy-1H-indole's direct interaction with the PI3K/AKT/mTOR pathway is limited, the indole scaffold is featured in various molecules designed to target this cascade. The development of dual PI3K/mTOR inhibitors is an active area of research, as these agents can simultaneously block key nodes in the pathway, potentially leading to enhanced therapeutic effects and overcoming resistance mechanisms. nih.govmdpi.com The core structures of some of these inhibitors incorporate heterocyclic systems, and the principles of their design could conceptually be applied to indole-based compounds. The inhibition of this pathway is known to induce autophagy, a cellular recycling process that can sometimes be leveraged to enhance the efficacy of anticancer treatments. mdpi.comnih.gov

Enzyme and Receptor Modulation Studies

The indole ring is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with a wide array of enzymes and receptors.

Protein Kinase Inhibition (e.g., MAPK1, CDK9)

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a common driver of diseases like cancer. Consequently, kinase inhibitors are a major focus of drug discovery. nih.gov

MAPK1: The Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, is a key component of the MAPK/ERK pathway, which transmits signals from cell surface receptors to DNA in the nucleus. This pathway is involved in cell proliferation, differentiation, and survival. nih.gov While direct inhibition of MAPK1 by 2-chloro-5-methoxy-1H-indole has not been specifically reported, various heterocyclic compounds serve as scaffolds for MAPK pathway inhibitors.

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, making it an attractive target in oncology. Although research has focused on various chemical scaffolds as CDK9 inhibitors, specific studies involving 2-chloro-5-methoxy-1H-indole are not detailed in the reviewed literature. Pyrazole-based derivatives have been noted for their potent CDK inhibitory activity. nih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. AChE inhibitors increase the levels of acetylcholine and are used in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com The search for new AChE inhibitors from natural and synthetic sources is ongoing. frontiersin.org

Factor Xa Inhibitory Activity

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.gov Inhibition of FXa is a key strategy for the prevention and treatment of thromboembolic disorders. nih.govnih.gov

The indole and indoline (B122111) nucleus has been successfully utilized as a scaffold for the development of potent and selective FXa inhibitors. nih.govgoogle.comresearchgate.net Medicinal chemistry efforts have produced various indole-based derivatives with significant anticoagulant properties. For example, research has shown that specific substitutions on the indoline ring can lead to compounds with potent in vitro anticoagulant activity in human plasma. nih.gov The design of these inhibitors often focuses on optimizing interactions with the S1 and S4 binding pockets of the FXa active site. nih.gov

Below is a table summarizing data for representative indole-based Factor Xa inhibitors, demonstrating the utility of this scaffold.

| Compound ID | Core Structure | Target | Activity |

| (R)-11d | Indoline | Factor Xa | Potent in vitro and in vivo anticoagulant activity nih.gov |

| Rivaroxaban | Oxazolidinone | Factor Xa | Marketed oral anticoagulant nih.govmdpi.com |

| Apixaban | Pyrazolopyridine | Factor Xa | Marketed oral anticoagulant nih.gov |

This table includes well-known Factor Xa inhibitors for context and indole derivatives from literature to illustrate the scaffold's relevance.

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org Increased intracellular cAMP levels have anti-inflammatory effects, making PDE4 a validated target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. nih.gov

The indole moiety has been explored as a replacement for the catechol ether motif present in many classical PDE4 inhibitors like rolipram. nih.gov This has led to the discovery of novel series of potent indole-based PDE4 inhibitors. nih.govnih.gov For instance, a hydroxylated indole-based derivative, AWD 12-281, was developed as a selective PDE4 inhibitor for topical administration to treat lung inflammatory diseases. nih.govmdpi.com Research in this area has yielded compounds with low nanomolar IC50 values for PDE4 inhibition. nih.gov

The following table presents examples of indole-based compounds investigated for PDE4 inhibition.

| Compound Class | Key Structural Feature | Target | Potency |

| Indole-based | Indole core replacing catechol ether | PDE4 | Low nanomolar IC50 values reported nih.govnih.gov |

| AWD 12-281 | Hydroxylated indole derivative | PDE4 | Selective inhibitor (IC50 = 9.7 nM) mdpi.com |

| Ronomilast | 1H-pyrrolopyridine core | PDE4 | IC50 = 3 nM mdpi.com |

This table highlights the potential of the indole scaffold in the design of potent PDE4 inhibitors.

Aromatase Inhibition

While no studies have directly evaluated 2-chloro-5-methoxy-1H-indole as an aromatase inhibitor, research into related indole derivatives suggests that this scaffold is a promising area for the development of such agents. Aromatase is a critical enzyme in estrogen biosynthesis, making it a key target in hormone-dependent breast cancer treatment. nih.gov

Investigations into 2-methyl indole hydrazones have demonstrated that monochloro-substituted derivatives possess stronger aromatase inhibitory activity than the natural indole hormone, melatonin (B1676174). nih.gov This suggests that the presence of a chlorine atom on the indole nucleus can enhance this particular biological activity. Furthermore, other studies have highlighted the importance of a methoxy (B1213986) group; for instance, a hybrid molecule incorporating a 2-phenylindole (B188600) moiety with a methoxy group on the aromatic ring exhibited potent aromatase inhibition with an IC₅₀ value of 14.1 nM. nih.gov Structure-activity relationship (SAR) studies of various indole-based compounds confirm that the nature and position of substituents are critical for inhibitory potency. frontiersin.org

| Compound Class | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 2-Methyl Indole Hydrazones | Monochloro substitution | Stronger aromatase inhibition compared to melatonin. | nih.gov |

| Hybrid 1,2,4-triazole/imidazole and 2-phenylindole | Methoxy group on aromatic ring | Potent aromatase inhibition (IC₅₀ = 14.1 nM). | nih.gov |

| Indole Aryl Sulfonamides | Indole ring at C-5 position | Potent aromatase inhibition (IC₅₀ = 0.16 μM for the most active compound). | frontiersin.org |

CB1 Receptor Allosteric Modulation

The indole scaffold is central to a well-studied class of allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.gov While 2-chloro-5-methoxy-1H-indole itself has not been specifically profiled, numerous analogues featuring a 5-chloro substitution have been identified as potent modulators. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous cannabinoids. nih.govescholarship.org

The prototypical CB1 allosteric modulator is Org27569, a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative. nih.govnih.gov SAR studies have consistently shown that an electron-withdrawing substituent, such as a chloro or fluoro group, at the C5 position of the indole ring is beneficial for allosteric modulation activity. nih.govescholarship.org These compounds typically act as negative allosteric modulators (NAMs) in terms of functional activity, meaning they can reduce the efficacy of primary agonists, while simultaneously acting as positive allosteric modulators (PAMs) of agonist binding. nih.govnih.gov This dual activity offers a nuanced approach to modulating the endocannabinoid system, potentially avoiding the side effects associated with direct agonists or antagonists. nih.gov

| Compound | Key Structural Features | Modulation Type | Observed Effect | Reference |

|---|---|---|---|---|

| Org27569 | 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative | Binding PAM / Functional NAM | Increases agonist binding; reduces agonist-mediated receptor activation. | nih.govnih.gov |

| Indole-2-carboxamide Series | Electron-withdrawing group (Cl or F) at C5 | Allosteric Modulator | C5 substitution is beneficial for activity. | nih.govescholarship.org |

Urease Inhibition

Direct preclinical research on 2-chloro-5-methoxy-1H-indole for urease inhibition is not available in the current scientific literature. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. acs.orgbohrium.com Inhibition of this enzyme is a therapeutic strategy for treating these infections. nih.gov

While specific data is lacking for the target compound, the broader class of indole derivatives has been reported among various heterocyclic scaffolds used to design urease inhibitors. nih.gov For example, mechanistic studies of a nickel (II) complex with urease inhibitory activity suggested that its indole ring could form beneficial π-π stacking interactions with amino acid residues in the enzyme's active site, contributing to its inhibitory effect. nih.gov However, without direct experimental evidence, the potential for 2-chloro-5-methoxy-1H-indole to act as a urease inhibitor remains speculative.

Anti-inflammatory Research (In vitro and Preclinical Models)

The indole nucleus is a well-established pharmacophore in anti-inflammatory drug discovery, with indomethacin (B1671933) being a classic example. Although 2-chloro-5-methoxy-1H-indole has not been specifically tested, numerous studies on 5-methoxy-indole derivatives demonstrate significant anti-inflammatory potential in preclinical models.

A series of acetohydrazide derivatives based on a 2-(5-methoxy-2-methyl-1H-indol-3-yl) scaffold were synthesized and evaluated in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net Several compounds in this series showed potent anti-inflammatory activity, with some exhibiting inhibition of edema comparable to the reference drug indomethacin. nih.gov Similarly, other research has identified 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid as having remarkable anti-inflammatory properties. rjptonline.org Furthermore, in a series of piperazine-substituted 5-methoxy indole derivatives, some compounds displayed strong membrane stabilization activity, an in vitro measure that indicates potential anti-inflammatory effects. dergipark.org.tr

| Compound Series | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) Acetohydrazides | Carrageenan-induced paw edema (rat) | Compounds S3, S7, and S14 showed significant inhibition of edema (up to 63.69% after 3h). | nih.gov |

| Piperazine substituted 5-methoxy indoles | HRBC membrane stabilization | Compound 10 showed strong activity (IC₅₀ = 0.40 mM), indicating anti-inflammatory potential. | dergipark.org.tr |

| 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid | In vivo anti-inflammatory activity | Showed remarkable anti-inflammatory activity. | rjptonline.org |

Antioxidant Research

The antioxidant properties of indole derivatives, particularly those related to the neurohormone melatonin (N-acetyl-5-methoxytryptamine), are well-documented. The electron-rich indole ring system allows these molecules to act as effective free radical scavengers. researchgate.net While 2-chloro-5-methoxy-1H-indole has not been specifically studied, research on related 5-methoxy indoles provides strong evidence for antioxidant activity.

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Novel 5-methoxy indole analogues | DPPH radical scavenging | Compound 8 showed an IC₅₀ of 166.40 µg/ml. | researchgate.net |

| Piperazine substituted 5-methoxy indoles | DPPH radical scavenging | Several compounds showed good activity, with IC₅₀ values ranging from 0.08 to 0.22 mM. | dergipark.org.tr |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC assays | Activity depends on hydroxyl and methoxy group substitutions. | unica.it |

Antiviral Research (e.g., Anti-HIV)

The indole scaffold is a privileged structure in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Although no antiviral data exists for 2-chloro-5-methoxy-1H-indole, the 5-chloro-indole motif is a key component of a known class of HIV inhibitors.

Specifically, 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. acs.org NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, disrupting the viral replication process. This demonstrates that a chloro-substitution at the 5-position of the indole ring is compatible with potent anti-HIV activity. Other research has identified different classes of indole derivatives that inhibit HIV-1 through alternative mechanisms, such as blocking viral entry by binding to the gp120 envelope protein or inhibiting Tat-mediated viral transcription. nih.govmdpi.com

Beyond HIV, other chlorinated indole derivatives have shown activity against different viruses. For instance, a series of 2,5,6-trichloroindole nucleosides were found to be active against human cytomegalovirus (HCMV), indicating the broader potential of chlorinated indoles as antiviral agents. nih.gov

Other Investigational Biological Activities (Preclinical Studies)

Beyond the activities previously described, derivatives containing the chloro-methoxy-indole framework have been explored for other therapeutic applications, notably in oncology. While no data is available for 2-chloro-5-methoxy-1H-indole, a closely related and more complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , was synthesized and evaluated for its cytotoxic effects against a panel of human cancer cell lines. nih.govnih.gov

In vitro cytotoxicity assays showed that this compound displayed notable activity against colorectal cancer cell lines. nih.gov Further mechanistic studies revealed that it could inhibit the proliferation of HCT116 and Caco-2 cells, arrest the cell cycle at the G2/M phase, and induce apoptosis by modulating the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov These findings suggest that the chloro-methoxy indole scaffold may serve as a valuable starting point for the design of novel anticancer agents. nih.gov

| Compound | Activity Type | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Anticancer / Cytotoxicity | PANC-1 (pancreatic), HCT116 (colorectal), Caco-2 (colorectal), SMMC-7721 (liver), AGS (gastric) | Inhibited proliferation and induced apoptosis in HCT116 and Caco-2 cells via the PI3K/AKT/mTOR pathway. | nih.govnih.gov |

| 2-(5-chloro-1H-indol-3-yl)acetic acid | Anticancer | Not specified | Reportedly shows potent anticancer activity. | rjptonline.org |

Antihyperlipidemic Properties

Research into the antihyperlipidemic effects of indole-based compounds has focused on synthetic derivatives, particularly N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides. Studies have investigated the efficacy of these compounds in animal models of hyperlipidemia induced by Triton WR-1339, a nonionic detergent that elevates plasma lipid levels.

In a key study, N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide and N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide derivatives were evaluated for their ability to lower plasma lipid concentrations in hyperlipidemic rats. Specific derivatives within this class demonstrated significant reductions in elevated plasma triglycerides (TG) and total cholesterol (TC) levels. nih.govnih.gov Notably, compounds featuring the N-(3-benzoylphenyl) or N-(4-benzoylphenyl) structure showed pronounced activity. nih.gov

The administration of these active indole-2-carboxamide derivatives not only reduced TG and TC levels but also led to a significant increase in high-density lipoprotein-cholesterol (HDL-C) levels compared to the hyperlipidemic control group. nih.gov The findings suggest that certain structural configurations of 5-methoxy and 5-chloro-indole-2-carboxamides may hold potential for managing hyperlipidemia. nih.gov

| Compound Derivative | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-Cholesterol (HDL-C) |

|---|---|---|---|

| N-(3-benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide | Significant Reduction | Significant Reduction | Significant Increase |

| N-(4-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide | Significant Reduction | Significant Reduction | Significant Increase |

| N-(3-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide | Significant Reduction | Significant Reduction | Significant Increase |

Antimalarial Activity

The indole nucleus is a recognized scaffold in the development of novel antimalarial agents, with various derivatives showing activity against Plasmodium parasites. nih.gov Research has explored compounds containing either the chloro-indole or methoxy-indole moiety.

One area of investigation involves spiroindolones, a class of compounds that includes a spiro-fused oxindole (B195798) core. Structure-activity relationship studies revealed that replacement of a bromide atom at the 5' position of the oxindole ring with a chlorine atom resulted in a potent derivative, highlighting the potential role of chloro-substitution in antiplasmodial activity. acs.org

Furthermore, natural and synthetic indole alkaloids and related structures have demonstrated antimalarial properties. For instance, β-carboline alkaloids, which contain an indole ring system, such as 4-methoxy-1-vinyl-β-carboline, have been identified as active components against Plasmodium falciparum. scispace.com Synthetic efforts have also produced indoloisoquinolines and indolizinoindolones with low micromolar activity against chloroquine-resistant strains of the parasite. nih.gov These findings collectively suggest that the indole scaffold, featuring substitutions such as chloro and methoxy groups, is a valuable template for designing new antimalarial compounds. nih.gov

Neuroprotective Effects

Derivatives of 5-methoxy-indole have been studied for their neuroprotective potential in preclinical models of neurodegenerative disorders like Alzheimer's disease. An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid was investigated in a scopolamine-induced dementia model in rats. acs.org

The study found that this derivative had a beneficial effect on memory and learning. Mechanistically, it was shown to counteract the effects of scopolamine (B1681570) by:

Restoring Acetylcholine Levels: It normalized the increased activity of acetylcholine esterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby restoring brain acetylcholine levels. acs.org

Modulating Neurotrophic Factors: The compound efficiently restored the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuron survival and growth. acs.org

Combating Oxidative Stress: It significantly counteracted scopolamine-induced oxidative stress by decreasing levels of lipid peroxidation and increasing the activity of the antioxidant enzyme catalase. acs.org

These findings indicate a multi-targeted neuroprotective profile, combining antioxidant properties with the modulation of cholinergic and neurotrophic systems. acs.org

| Biochemical Marker | Effect of Scopolamine-Induced Stress | Effect of 5-Methoxyindole (B15748) Derivative Treatment |

|---|---|---|

| Acetylcholine (ACh) Level | Decreased | Restored |

| Acetylcholine Esterase (AChE) Activity | Increased | Normalized |

| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Restored |

| Lipid Peroxidation | Increased | Decreased |

| Catalase Activity | Reduced | Increased |

Intestinal Barrier Protective Effects

Indole and its derivatives are recognized as important molecules in maintaining intestinal homeostasis and barrier integrity. nih.gov The general mechanism often involves the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which regulate mucosal immune responses and the expression of tight junction proteins. nih.govfrontiersin.org

Specific research on a closely related compound, 2-Chloro-1H-indole-3-carboxaldehyde, has provided direct evidence of intestinal barrier protection in a mouse model of acute Toxoplasma gondii infection, which is known to cause intestinal damage. nih.gov The study demonstrated that this indole derivative enhanced gastrointestinal motility and protected the intestinal barrier by mitigating oxidative and inflammatory damage. nih.govmdpi.com The protective mechanism involved the modulation of several key biochemical markers. nih.gov

These findings suggest that chloro-substituted indole derivatives can protect the intestinal barrier by reducing oxidative stress and markers of intestinal damage. nih.gov

| Biochemical Marker | Function/Indication | Effect of 2-Chloro-1H-indole-3-carboxaldehyde |

|---|---|---|

| Glutathione (GSH) | Key antioxidant in the small intestine | Increased Levels |

| Malondialdehyde (MDA) | Marker of lipid peroxidation/oxidative stress | Reduced Levels |

| Nitric Oxide (NO) | Inflammatory mediator | Reduced Levels |

| Diamine Oxidase (DAO) | Serum marker for intestinal barrier damage | Reduced Levels |

Antidiabetic Activity

The potential antidiabetic properties of indole derivatives have been explored, with a significant focus on 5-methoxyindole-2-carboxylic acid (MICA). This compound has been identified as a potent hypoglycemic agent. nih.govresearchgate.net

The primary mechanism underlying its glucose-lowering effect is the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates in the liver. nih.govresearchgate.net MICA is a known inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase, which plays a role in cellular energy metabolism and may contribute to its effect on glucose production. researchgate.net While MICA demonstrated a pronounced ability to lower blood glucose in some animal models, one study noted a failure to retard the progression of diabetes in ZSF1 diabetic rats, suggesting its effects may be model-dependent. nih.govresearchgate.net

Other research into indole derivatives has identified compounds with related activities. A new prenylated indole alkaloid N-oxide was found to exert significant hypoglycemic effects in a diabetic zebrafish model by promoting glucose uptake. mdpi.com Additionally, another indole-2-carboxamide derivative was shown to alleviate diabetic kidney disease through anti-inflammatory mechanisms, although it did not directly affect blood glucose levels in that particular study. nih.gov

Advanced Methodologies in Indole Research

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and interactions of molecules at an atomic level, offering insights that complement experimental research. For 2-chloro-5-methoxy-1H-indole and its derivatives, these methodologies are crucial in predicting molecular structure, reactivity, and potential as therapeutic agents.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of indole (B1671886) derivatives.

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry of indole-containing compounds. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For substituted indoles, these calculations can predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted aromatic systems show that the C-C bond lengths within the aromatic rings are typically around 1.4 Å, indicating the delocalization of π-electrons. healthinformaticsjournal.com The presence of substituents like chloro and methoxy (B1213986) groups can cause minor distortions in the ring geometry from a perfect hexagon. nanobioletters.com

Vibrational frequency analysis is another key application of DFT. Calculated harmonic vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure. ijrte.org A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental values. doi.org

Furthermore, DFT is used to analyze the electronic properties of molecules through the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. healthinformaticsjournal.com